

Cyclothialidine B from Streptomyces filipinensis: A Technical Guide

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Compound of Interest

Compound Name: Cyclothialidine B

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Introduction

Cyclothialidine, a potent natural product isolated from the fermentation broth of *Streptomyces filipinensis* NR0484, represents a novel class of DNA gyrase inhibitors.^[1] First identified through screening programs for new bacterial enzyme inhibitors, it possesses a unique 12-membered lactone ring partially integrated into a pentapeptide chain.^{[1][2]} While exhibiting remarkable inhibitory activity against the bacterial enzyme DNA gyrase, its development as a broad-spectrum antibacterial agent has been hindered by poor penetration into bacterial cells.^{[1][3]} This technical guide provides an in-depth overview of **Cyclothialidine B**, focusing on its production from *Streptomyces filipinensis*, with detailed experimental protocols, quantitative data, and a visualization of its mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the inhibitory activity of Cyclothialidine.

Table 1: In Vitro DNA Gyrase Inhibition

Compound	Target Enzyme	IC50 (µg/mL)	Reference
Cyclothialidine	E. coli DNA gyrase	0.03	[2][4]
Novobiocin	E. coli DNA gyrase	0.06	[2]
Coumermycin A1	E. coli DNA gyrase	0.06	[2]
Norfloxacin	E. coli DNA gyrase	0.66	[2]
Ciprofloxacin	E. coli DNA gyrase	0.88	[2]
Nalidixic Acid	E. coli DNA gyrase	26	[2]

Table 2: Competitive Inhibition of ATPase Activity

Inhibitor	Enzyme	Inhibition Type	Ki (nM)	Reference
Cyclothialidine	E. coli DNA gyrase	Competitive	6	[5][6][7]

Experimental Protocols

Protocol 1: Fermentation of *Streptomyces filipinensis*

This protocol details the cultivation of *S. filipinensis* for the production of Cyclothialidine.

1. Seed Culture Preparation:

- Inoculate *S. filipinensis* NR0484 into a suitable seed medium, such as Tryptone-Yeast Extract Broth.[1]
- Incubate the culture for 48-72 hours at 28°C with continuous shaking.[1]

2. Production Culture:

- Inoculate a production-scale fermentation medium with the seed culture.[1] The production medium should be optimized for secondary metabolite production, typically containing sources of carbon (e.g., glucose) and nitrogen (e.g., soya meal, yeast extract).[1]

- Incubate the production culture for 5-7 days at 28°C with vigorous shaking and aeration to ensure optimal growth and metabolite synthesis.[\[1\]](#)

Protocol 2: Isolation and Purification of Cyclothialidine

This protocol outlines the extraction and purification of Cyclothialidine from the fermentation broth.

1. Extraction:

- Harvest the culture broth and separate the mycelia from the supernatant via centrifugation (e.g., 10,000 x g for 20 minutes).[\[1\]](#)
- Extract the cell-free supernatant three times with an equal volume of ethyl acetate.[\[1\]](#)
- Pool the organic phases and concentrate them under vacuum using a rotary evaporator to obtain a crude oily residue.[\[1\]](#)

2. Chromatographic Purification:

- Dissolve the crude extract in a minimal volume of a suitable solvent mixture (e.g., chloroform-methanol).[\[1\]](#)
- Apply the dissolved extract to a silica gel column (e.g., 60-120 mesh) pre-equilibrated with a non-polar solvent like chloroform.[\[1\]](#)
- Elute the column with a stepwise gradient of increasing polarity, for instance, from 100% chloroform to a chloroform-methanol mixture (e.g., 9:1).[\[1\]](#)
- Further purification can be achieved using a sequence of column chromatography techniques including charcoal adsorption, Diaion HP-21, Amberlite CG-50, DEAE Toyopearl, and Toyopearl HW-40 SF.[\[4\]](#)
- Monitor the fractions for the presence of the active compound using a relevant bioassay, such as a DNA gyrase inhibition assay or an antibacterial assay against a susceptible bacterial strain.[\[1\]](#)

Protocol 3: DNA Gyrase Supercoiling Assay

This assay is used to determine the inhibitory effect of Cyclothialidine on the supercoiling activity of DNA gyrase.

1. Reaction Setup:

- Prepare a reaction mixture containing:
 - Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol).[\[1\]](#)
 - Relaxed plasmid DNA (e.g., pBR322) to a final concentration of approximately 25 µg/mL. [\[1\]](#)
 - ATP to a final concentration of 1 mM.[\[1\]](#)
 - Varying concentrations of Cyclothialidine (or DMSO as a vehicle control).[\[1\]](#)
 - E. coli DNA gyrase enzyme.[\[1\]](#)

2. Incubation and Termination:

- Incubate the reaction mixture at 37°C for 30-60 minutes.[\[1\]](#)
- Stop the reaction by adding a stop solution containing SDS and EDTA.[\[1\]](#)

3. Analysis:

- Load the samples onto a 1% agarose gel.[\[1\]](#)
- Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA. [\[1\]](#)
- Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize it under UV light.[\[1\]](#)
- Inhibition is observed as a decrease in the amount of the faster-migrating supercoiled DNA band compared to the control. The IC₅₀ value is the concentration of Cyclothialidine that

reduces supercoiling activity by 50%.[\[1\]](#)

Protocol 4: ATPase Activity Assay

This assay directly measures the inhibition of ATP hydrolysis by the GyrB subunit of DNA gyrase.

1. Reaction Setup:

- In a 96-well plate, combine the assay buffer, purified DNA gyrase B subunit, and varying concentrations of Cyclothialidine.[\[1\]](#)
- Initiate the reaction by adding ATP. For competitive inhibition studies, this is repeated at several different ATP concentrations.[\[1\]](#)

2. Incubation:

- Incubate the plate at 37°C for a defined period, for example, 60 minutes.[\[1\]](#)

3. Quantification:

- Measure the amount of ADP produced or the remaining ATP. This can be achieved through various methods:
 - Radioisotope Assay: Use [γ - ^{32}P]ATP and measure the release of free ^{32}Pi .[\[1\]](#)
 - Coupled Enzyme Assay: A pyruvate kinase/lactate dehydrogenase system can be used where ADP production is coupled to NADH oxidation, which is measured spectrophotometrically at 340 nm.[\[1\]](#)
 - Luminescence-Based Assay: Utilize a commercial kit that measures the remaining ATP via a luciferase reaction.[\[1\]](#)

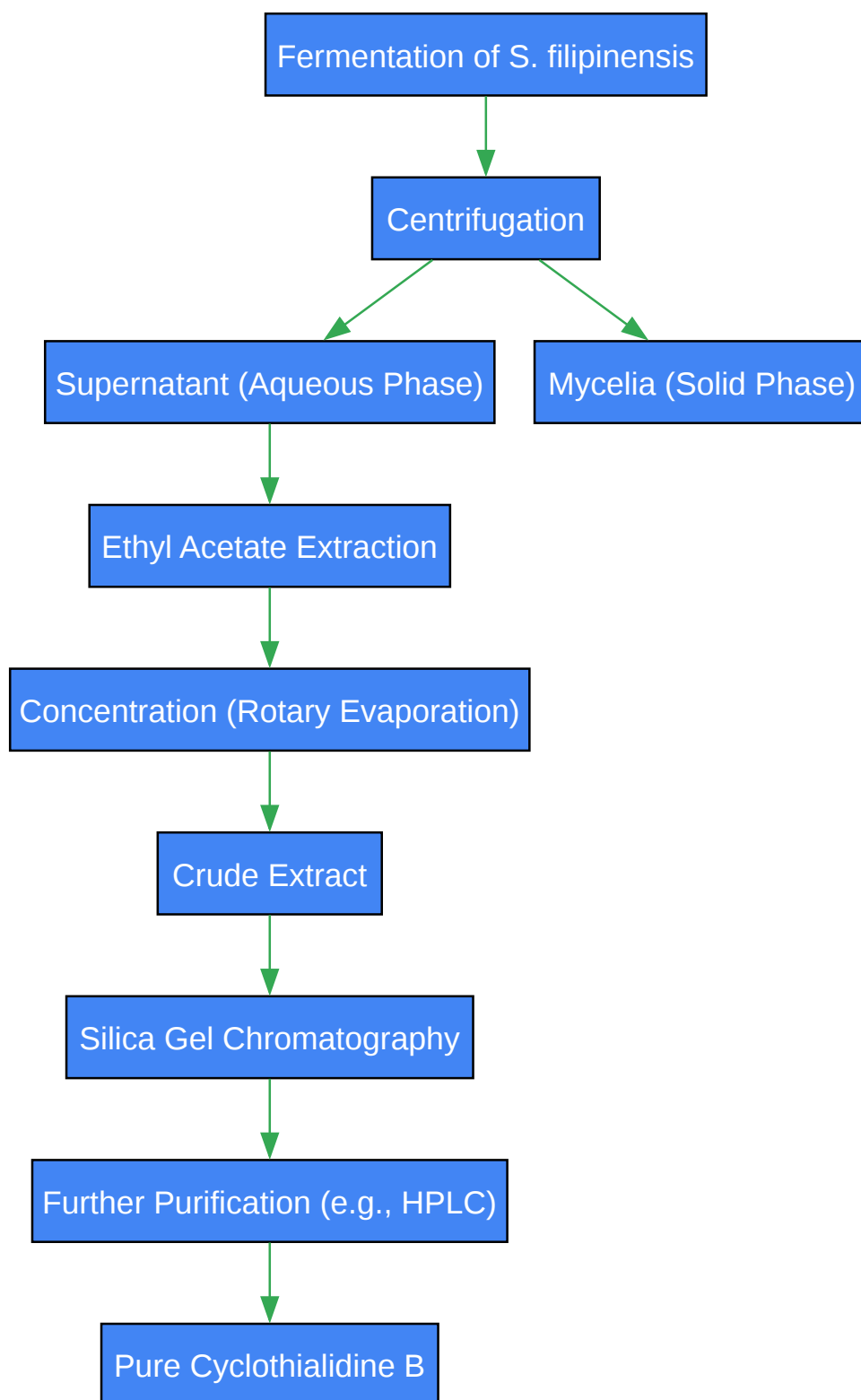
4. Analysis:

- Calculate the rate of ATP hydrolysis for each inhibitor concentration.

- The K_i value can be determined by plotting the data using methods such as a Dixon or Lineweaver-Burk plot.[\[1\]](#)

Visualizations

Workflow for Cyclothialidine B Production and Isolation

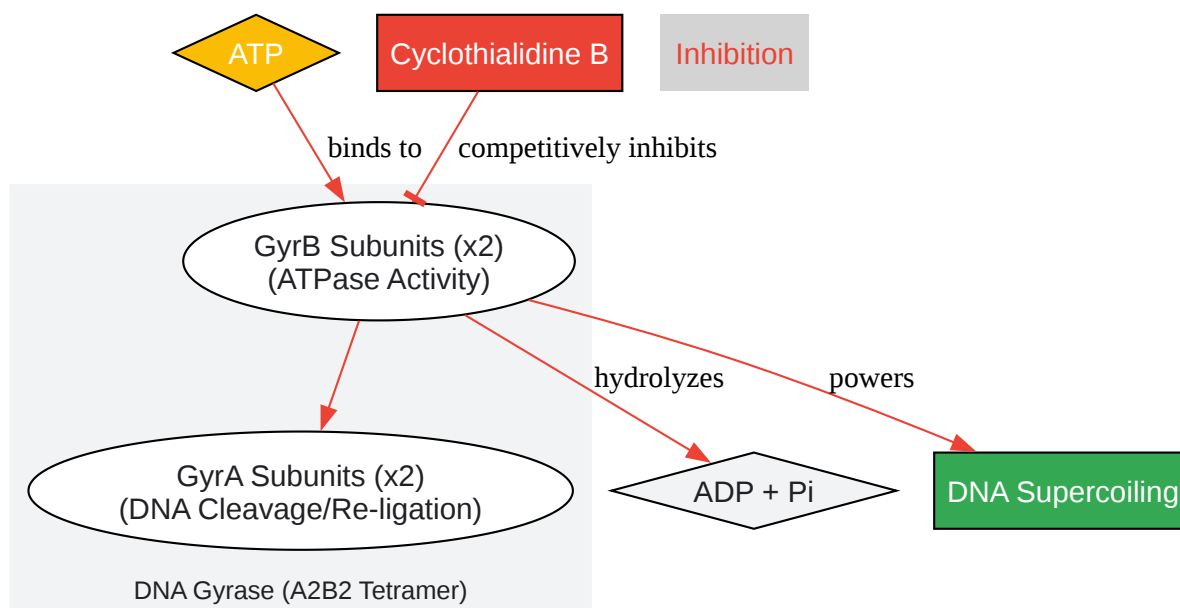


High-level workflow for the isolation and purification of Cyclothialidine.

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Caption: Workflow for **Cyclothialidine B** production and isolation.

Mechanism of Action of Cyclothialidine B



Cyclothialidine competitively inhibits the ATPase activity of the DNA gyrase B subunit.

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Caption: Mechanism of action of **Cyclothialidine B**.

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